An In-depth Technical Guide to 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine (CAS No. 1226808-64-5): A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine (CAS No. 1226808-64-5): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl group, has emerged as a powerful tactic in modern drug design. This is due to the unique electronic properties of fluorine, which can enhance a molecule's metabolic stability, binding affinity, and cell permeability.[2] Within this context, 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine has garnered significant attention as a versatile and highly valuable building block for the synthesis of complex molecular entities in drug discovery programs.[3] Its trifunctional nature, possessing a reactive bromine atom, a modifiable methylthio group, and an electron-withdrawing trifluoromethyl group, offers medicinal chemists a powerful tool for creating diverse libraries of compounds for biological screening.
This technical guide provides a comprehensive overview of 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine, including its physicochemical properties, synthesis, and applications in drug development, with a focus on the causal relationships behind its utility.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives. The key data for 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine are summarized below.
| Property | Value | Source |
| CAS Number | 1226808-64-5 | [3] |
| Molecular Formula | C₇H₅BrF₃NS | [3] |
| Molecular Weight | 272.09 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| InChI | 1S/C7H5BrF3NS/c1-13-6-5(8)2-4(3-12-6)7(9,10,11)/h2-3H,1H3 | [3] |
| InChIKey | PGEREEIUJMZQTJ-UHFFFAOYSA-N | [3] |
While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this specific compound are limited in the searched literature, typical spectral characteristics can be inferred from related structures. For instance, the ¹H NMR spectrum of a similar compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, has been reported in the patent literature.[4]
Synthesis and Reaction Mechanisms: A Strategic Approach
The synthesis of 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine is not explicitly detailed in the readily available scientific literature. However, based on established pyridine chemistry, a plausible and strategic synthetic route can be devised. A common approach to constructing such substituted pyridines involves a multi-step sequence, often starting from a more readily available pyridine derivative.
Proposed Synthetic Pathway
A logical synthetic strategy would likely involve the introduction of the methylthio group via a nucleophilic aromatic substitution reaction on a suitable precursor. The trifluoromethyl and bromo substituents would ideally be incorporated in earlier steps. A hypothetical, yet chemically sound, reaction workflow is presented below.
Caption: Proposed synthetic workflow for 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a predictive model based on known chemical transformations of similar pyridine derivatives.
Step 1: Bromination of 2-Chloro-5-(trifluoromethyl)pyridine
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To a solution of 2-chloro-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., concentrated sulfuric acid), add a brominating agent (e.g., N-bromosuccinimide or bromine).
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Heat the reaction mixture to facilitate the electrophilic aromatic substitution. The electron-withdrawing trifluoromethyl group will direct the incoming bromo group to the 3-position.
-
Upon completion, quench the reaction and extract the product, 2-chloro-3-bromo-5-(trifluoromethyl)pyridine.
-
Purify the product by crystallization or column chromatography.
Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide
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Dissolve the 2-chloro-3-bromo-5-(trifluoromethyl)pyridine in an appropriate polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add sodium thiomethoxide (NaSMe) to the solution. The thiomethoxide anion will act as a nucleophile.
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The nucleophilic attack will preferentially occur at the 2-position, displacing the chloride, which is a better leaving group than bromide in this context and is activated by the adjacent nitrogen and the trifluoromethyl group.[5]
-
Stir the reaction at an appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with a suitable organic solvent.
-
Purify the final product, 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine, by column chromatography or recrystallization.
Applications in Drug Discovery: A Versatile Scaffold for Targeting Diverse Pathologies
The strategic positioning of the bromo, methylthio, and trifluoromethyl groups on the pyridine ring makes 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine a highly versatile intermediate in the synthesis of biologically active molecules.
Leveraging the Bromo Substituent: Gateway to C-C and C-N Bond Formation
The bromine atom at the 3-position serves as a key handle for introducing further molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[6] The bromine atom of 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine can be readily coupled with a wide array of aryl and heteroaryl boronic acids or esters. This allows for the systematic exploration of the chemical space around the pyridine core, which is crucial for optimizing interactions with a biological target.[7][8]
Caption: Suzuki-Miyaura cross-coupling reaction of 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine.
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities. This is particularly important for modulating the physicochemical properties of a drug candidate, such as its solubility and basicity, and for creating new hydrogen bond donors or acceptors to enhance target binding.
Modulation of the Methylthio Group: Fine-Tuning Electronic and Steric Properties
The methylthio group at the 2-position can be oxidized to the corresponding sulfoxide or sulfone. This transformation significantly alters the electronic and steric properties of the molecule, providing another avenue for fine-tuning its biological activity. The increased polarity of the sulfoxide and sulfone can also impact a compound's pharmacokinetic profile.
The Role of the Trifluoromethyl Group: Enhancing Drug-like Properties
As previously mentioned, the trifluoromethyl group at the 5-position is a key contributor to the utility of this building block. Its strong electron-withdrawing nature can influence the pKa of the pyridine nitrogen and other functional groups, affecting the molecule's overall charge state at physiological pH. Furthermore, the lipophilicity of the CF₃ group can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation.[2]
While specific examples of marketed drugs derived directly from 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine are not readily found in the public domain, its structural motifs are present in numerous patented compounds targeting a wide range of diseases, including cancer and neurological disorders.[4][9]
Safety and Handling
As with all laboratory chemicals, 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion: A Powerful Tool for the Medicinal Chemist's Arsenal
3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine stands out as a strategically designed building block that offers a confluence of desirable features for drug discovery. Its trifunctional nature provides multiple points for diversification, enabling the rapid generation of compound libraries for lead identification and optimization. The presence of the trifluoromethyl group imparts favorable drug-like properties, while the bromo and methylthio groups offer versatile handles for a wide range of chemical transformations. For researchers and scientists in the pharmaceutical industry, a thorough understanding and proficient utilization of this and similar fluorinated pyridine intermediates are essential for the continued development of novel and effective therapeutics.
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3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine | C7H5BrF3NO | CID 130089378 - PubChem. (URL: [Link])
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (URL: [Link])
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Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - MDPI. (URL: [Link])
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